molecular formula C9H16O B1598811 (3Z,6Z)-3,6-Nonadien-1-ol CAS No. 53046-97-2

(3Z,6Z)-3,6-Nonadien-1-ol

Cat. No. B1598811
CAS RN: 53046-97-2
M. Wt: 140.22 g/mol
InChI Key: PICGPEBVZGCYBV-CWWKMNTPSA-N
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Description

“(3Z,6Z)-3,6-Nonadien-1-ol” is a primary metabolite that is directly involved in an organism’s growth, development, or reproduction . It is also known as “(3Z,6Z)-3,6-Nonadienal” and has a molecular weight of 138.2069 .


Synthesis Analysis

The synthesis of “(3Z,6Z)-3,6-Nonadien-1-ol” involves several steps. An intermediate, benzyl 2-isocyanoacetate, is synthesized via sequential amidation, dehydration condensation, and an elimination reaction from glycine . The final product, plinabulin, is then prepared via molecular editing, reduction, and oxidation .


Molecular Structure Analysis

The molecular structure of “(3Z,6Z)-3,6-Nonadien-1-ol” can be viewed using a 2D Mol file or a computed 3D SD file . The 3D structure provides a clearer view of the atoms and bonds throughout the chemical structure .


Chemical Reactions Analysis

Theoretical research on reactions of hydrogen abstraction from and radical addition to polyunsaturated fatty acids (PUFAs) of carbonate radicals has been carried out . The results indicated that carbonate radicals initiate lipid peroxidation primarily through hydrogen abstraction from diallyl carbon atoms .

Scientific Research Applications

Chemical Structure-Odor Correlation

A study investigated the correlation between chemical structure and odor in synthetic isomers of n-C9-methylene interrupted dienols, including (3Z,6Z)-3,6-Nonadien-1-ol. The odor profiles of these dienols were largely attributed to the geometries of the isomers. The first principal component of odor profile included characteristics like fruity, fresh, sweet, herbal, and oily-fatty, while the second component included leaf or grassy and vegetable-like odors. This study suggests that the double bond of (ω3Z) is crucial for the natural characteristic odor of these compounds (Sakoda et al., 1996).

Trail-Following in Termites

Research on trail-following semiochemicals in termites highlighted the synthesis of (3Z,6Z)-3,6-Dodecadien-1-ol, a structural analogue of certain trail-following semiochemicals for termite species. The synthesis process involved key steps like cross-coupling and convergent synthesis, indicating the potential role of these compounds in termite communication (Argenti et al., 1994).

Syntheses and Odor Descriptions of Modified Compounds

A study focused on modifying long-chain aliphatic dienols, including (3Z,6Z)-3,6-Nonadien-1-ol, with cyclopropane rings. The modifications led to significant changes in odor quality, indicating the importance of molecular structure in determining the odor characteristics of these compounds (Kiyota et al., 2003).

Isolation and Identification in Termite Behavior

In a study on Reticulitermes santonensis termites, (3Z,6Z,8E)-3,6,8-Dodecatrien-1-ol was isolated and identified as playing a crucial role in worker trail-following and sex-attraction behavior in male alates. The compound was found to be more abundant in alates than in workers, highlighting its role in termite communication and mating behavior (Laduguie et al., 1994).

properties

IUPAC Name

(3Z,6Z)-nona-3,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICGPEBVZGCYBV-CWWKMNTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886029
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; strong, fatty, green cucumber aroma
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (Z,Z)-3,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 2.00 mm Hg
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (Z,Z)-3,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.871
Record name (Z,Z)-3,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

(3Z,6Z)-3,6-Nonadien-1-ol

CAS RN

53046-97-2
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53046-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053046972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-NONADIEN-1-OL, (3Z,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J66AVE64W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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